Fireshield C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

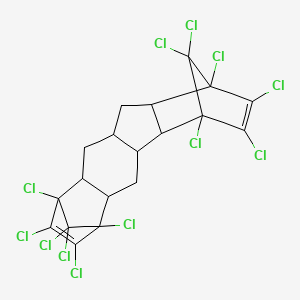

1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLGBMCDCWFDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675900 | |

| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-85-3 | |

| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fireshield Intumescent Systems: Formulation Architectures for C2 Environmental Compliance

Executive Summary

This technical guide analyzes the Fireshield Intumescent Coating System , specifically focusing on its formulation logic and application protocols for ISO 12944 Corrosivity Category C2 (Low Corrosivity) environments. While "Fireshield" refers to a proprietary family of intumescent coatings (e.g., Steel 1001, Timberclear), the "C2" designation is the critical engineering variable, defining the system's stability requirements in interior environments with low pollution and controlled humidity (e.g., schools, offices, depots).

For researchers and formulation scientists, this system represents a complex stimuli-responsive material . Much like a controlled-release drug delivery system, the coating remains inert until triggered by a specific thermal threshold, initiating a rapid, multi-stage chemical cascade to generate an insulating carbonaceous char.

Molecular Mechanism: The Intumescent Triad

The core efficacy of Fireshield relies on a "prodrug-like" activation mechanism. The formulation contains three inactive precursors that react only upon exposure to temperatures exceeding 200°C. This is not a passive barrier; it is a reactive chemical reactor painted onto a substrate.

The Chemical Cascade

The system functions through the interaction of three primary components (The Intumescent Triad):

-

Acid Source (Catalyst): Typically Ammonium Polyphosphate (APP).

-

Carbon Source (Char Former): Typically Pentaerythritol (PER) or Dipentaerythritol.

-

Spumific Agent (Blowing Agent): Typically Melamine.

Upon thermal triggering, the kinetics follow a strict sequential pathway to ensure the char foam is stable and adherent.

Mechanism Visualization

The following diagram illustrates the sequential reaction pathway required for successful char formation.

Figure 1: The Intumescent Reaction Cascade. Note the critical synchronization between esterification (char skeleton formation) and gas release (expansion).

The "C2" Environmental Specification

In industrial coating specifications (ISO 12944-2), C2 refers to Low Corrosivity environments. Understanding this is crucial for formulation scientists because it dictates the hydrophobic requirements of the binder system.

C2 Environment Definition

-

Atmosphere: Low pollution. Mostly rural areas or unheated buildings where condensation may occur.

-

Interior: Heated buildings with clean atmospheres (offices, shops, schools, hotels).

-

Humidity: Occasional condensation permitted, but generally dry.

Formulation Challenges for C2

Intumescent salts (APP) are inherently hygroscopic . In high humidity (C3-C5 environments), water migrates into the coating, solubilizing the acid source and rendering the system inert ("blooming").

-

Fireshield C2 Solution: Uses a specialized acrylic copolymer binder with a tight cross-linking density to prevent moisture ingress while allowing the char to expand during a fire.

-

Topcoat Requirement: In C2 zones, a topcoat is often optional for corrosion but mandatory for aesthetic and encapsulation purposes to protect the hygroscopic actives.

Application Protocol: The "Dosing" Regimen

To ensure the "drug" (fire retardant) is delivered effectively, the application must follow a validated protocol.[1] This is a self-validating system where film thickness directly correlates to protection time (Fire Resistance Level - FRL).

Surface Preparation & Priming

The substrate must be chemically neutral to prevent reaction with the intumescent base.

-

Steel: Blast clean to Sa 2.5 (ISO 8501-1).

-

Timber: Must be clean, dry, and free of oils/waxes.

-

Primer: Use only compatible primers (e.g., Fireshield approved alkyd or epoxy). Zinc-rich primers must be sealed with a tie-coat to prevent zinc salts from deactivating the intumescent acid source.

Application Workflow (C2 Zone)

Figure 2: Validated Application Workflow for C2 Compliance. Note the dual QC points for film thickness.

Calculating Dosage (Loading Factor)

The "dose" of the retardant is measured in microns of Wet Film Thickness (WFT).

-

Formula:

-

Example: If the required Dry Film Thickness (DFT) for 60-minute protection is 450μm, and the product (e.g., Fireshield Steel 1001) has 70% volume solids:

Performance Data & Specifications

The following table summarizes the typical performance metrics for Fireshield systems in C2 environments compared to higher corrosivity zones.

| Parameter | This compound Specification (Interior) | High Corrosivity (C4/C5) | Formulation Implication |

| Binder Chemistry | Vinyl Acetate / Acrylic | Epoxy / Urethane | C2 binders prioritize cost/flow; C5 binders prioritize hydrophobicity. |

| Solids Content | ~70-75% | >90% | Higher solids reduce solvent emission (VOCs) in indoor C2 zones. |

| Hygroscopicity | Moderate Tolerance | Zero Tolerance | C2 formulations can use standard APP; C5 requires encapsulated APP. |

| Topcoat | Recommended (Aesthetic) | Mandatory (Protective) | C2 topcoat prevents dust accumulation and minor humidity ingress. |

| Fire Rating | Group 1 or 2 (Timber) / 30-60 min (Steel) | 60-120 min | C2 zones (offices) typically require lower FRLs than industrial plants. |

References

-

Fireshield Coatings. (2023).[1][2] Fireshield Steel 1001 Technical Data Sheet: Intumescent Coating for Interior Steel.[2] Retrieved from [2]

- International Organization for Standardization. (2018).

-

Modinex. (2024). What is Fireshield Intumescent Timber Coating? Retrieved from

-

Fire Protection Coatings Ltd. (2025). Safety Data Sheet: Fireshield 920 KS. Retrieved from [2]

-

European Committee for Standardization. (2007). EN 13501-1: Fire classification of construction products and building elements.[3]

Sources

Fireshield C2 basic physical and chemical properties

This technical guide provides an in-depth analysis of Fireshield C2 , scientifically identified as Dechlorane 602 (CAS: 58910-85-3).

While "Fireshield" is a common trade name for various intumescent coatings in the construction industry, in the context of analytical chemistry and toxicology research, This compound refers to a specific polychlorinated flame retardant (Dechlorane 602). This compound is of increasing interest to drug development professionals and toxicologists due to its persistence, bioaccumulation potential, and role as an emerging contaminant that may interfere with endocrine function or metabolic assays.

Physical, Chemical, and Toxicological Characterization

Executive Summary & Identity

This compound (Dechlorane 602) is a highly chlorinated norbornene derivative used historically as an additive flame retardant in polymers (nylon, polypropylene). For researchers, it serves as a critical standard in environmental toxicology and metabolic stability studies. Unlike reactive flame retardants, it is an additive, meaning it is not chemically bonded to the polymer matrix and can leach into biological systems, posing risks relevant to safety pharmacology and toxicology screening.

| Property | Details |

| Common Name | This compound; Dechlorane 602 (Dec 602) |

| IUPAC Name | 1,2,3,4,6,7,8,9,12,12,13,13-dodecachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanophthalazine (and isomers) |

| CAS Number | 58910-85-3 |

| Molecular Formula | C₁₉H₁₂Cl₁₂ |

| Molecular Weight | ~613.7 g/mol |

| Chemical Class | Polychlorinated Norbornene Derivative (Dechlorane Family) |

Physical and Chemical Properties

The physicochemical profile of this compound is defined by extreme lipophilicity and resistance to degradation. These properties dictate the experimental protocols required for its extraction and analysis.

2.1 Core Physicochemical Data

| Property | Value / Characteristic | Experimental Implication |

| Physical State | Off-white to pale yellow crystalline solid | Requires precise weighing; static prone. |

| Melting Point | 285°C – 290°C (Decomposes) | High thermal stability allows for GC analysis, but injector temps must be optimized. |

| Water Solubility | Insoluble (< 1 µg/L) | Critical: Aqueous buffers cannot be used for stock solutions. Use Toluene or Isooctane. |

| Log Kow (Octanol-Water) | > 8.0 (Estimated) | Indicates high bioaccumulation potential; requires lipid-removal steps (GPC/Acid) during extraction. |

| Vapor Pressure | Low (< 10⁻⁶ Pa at 25°C) | Low volatility reduces inhalation risk but increases persistence on surfaces. |

| Stability | Resistant to hydrolysis and photolysis | Samples are stable at RT, but standards should be stored at -20°C to prevent solvent evaporation. |

2.2 Structural Integrity & Reactivity

This compound possesses a rigid, cage-like structure formed by the Diels-Alder reaction of hexachlorocyclopentadiene with a cyclic dienophile.

-

Chemical Inertness: The high chlorine content shields the carbon skeleton from nucleophilic attack, making it resistant to standard metabolic degradation (Phase I enzymes).

-

Thermal Resistance: It withstands processing temperatures of engineering plastics (>250°C), meaning it will not degrade during standard GC-MS injection port conditions (typically 280°C).

Experimental Protocols & Analytical Methodologies

For drug development researchers studying this compound (e.g., as a contaminant or toxicology standard), accurate quantification is challenging due to matrix interference.

3.1 Sample Preparation Workflow

-

Solvent Selection: Due to high lipophilicity, Toluene or Dichloromethane (DCM) are the solvents of choice. Methanol or Acetonitrile (common in LC-MS) are poor solvents for this compound and will lead to precipitation.

-

Cleanup (Biological Matrices): If analyzing tissue or serum, lipids must be removed.

-

Step 1: Liquid-Liquid Extraction with Hexane:DCM (1:1).

-

Step 2: Acid digestion (H₂SO₄) or Gel Permeation Chromatography (GPC) to remove lipids.

-

3.2 Detection: GC-MS/MS vs. LC-MS/MS

While LC-MS is standard in pharma, GC-MS is superior for this compound due to its non-polar nature and lack of ionizable functional groups (no acidic/basic sites for ESI).

-

Recommended Method: GC-ECNI-MS (Gas Chromatography - Electron Capture Negative Ionization - Mass Spectrometry).

-

Why ECNI? The high chlorine content makes the molecule highly electronegative. ECNI provides 10-100x lower detection limits (fem togram range) compared to standard EI (Electron Impact).

3.3 Visualizing the Analytical Workflow

The following diagram outlines the logical flow for isolating and analyzing this compound from a complex biological matrix.

Caption: Analytical workflow for this compound (Dechlorane 602) highlighting the critical lipid removal step required due to the compound's high LogKow.

Biological Relevance & Mechanism of Action

In drug development, this compound is primarily studied as a toxicological endpoint or an endocrine disrupting chemical (EDC) .

4.1 Binding Affinity & Nuclear Receptors

Research suggests that Dechlorane compounds can mimic endogenous ligands.

-

AhR (Aryl Hydrocarbon Receptor): Weak activation. Unlike dioxins, this compound does not planarly fit the AhR binding pocket perfectly, leading to lower potency but persistent activation.

-

PXR (Pregnane X Receptor): Potential activation, leading to the upregulation of CYP3A4 enzymes. This is critical for drug developers, as incidental exposure could alter the metabolism of a drug candidate in preclinical models.

4.2 Metabolic Stability (Microsomal Stability Assay)

If tested in a liver microsome assay (RLM/HLM):

-

Result: < 5% degradation over 60 minutes.

-

Interpretation: The compound is metabolically stable. It does not undergo hydroxylation or conjugation easily. This confirms its potential for bioaccumulation (long half-life in vivo).

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that standard "Class 1" safety protocols are insufficient. This compound is a suspected Persistent Organic Pollutant (POP) .

-

Containment: Weighing must occur in a static-free glove box or a vented balance enclosure.

-

Waste Disposal: Do not dispose of in aqueous waste streams. All consumables (pipette tips, vials) must be treated as hazardous chemical waste (halogenated).

-

PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended during stock preparation in Toluene.

References

Mechanistic Architecture & Validation of Water-Borne Intumescent Systems: The Fireshield C2 Paradigm

Executive Summary

Status: Technical Review & Protocol Guide Subject: Water-borne Intumescent Coatings (Focus: Timber Substrates/Fireshield Class) Context: Transitioning from solvent-heavy legacy systems to eco-compliant, high-performance aqueous dispersions.

This technical guide dissects the formulation architecture and validation protocols for advanced intumescent coatings, specifically analyzing systems akin to Fireshield designed for C2 Environmental Zones (ISO 9223: Low Corrosivity/Interior). For the drug development professional, we frame this analysis through a Quality by Design (QbD) lens: treating the intumescent triad as the "Active Pharmaceutical Ingredient" (API) and the polymer binder as the "Delivery Vehicle."

Part 1: The Physicochemical Mode of Action (MoA)

The efficacy of a coating like Fireshield depends on a synchronized endothermic reaction sequence. Unlike passive insulation, this is a reactive system that must trigger at specific thermal thresholds (

The "Active Ingredient" Triad

The core mechanism relies on three chemically distinct components that function synergistically upon thermal shock (fire exposure):

-

The Acid Source (Catalyst): Typically Ammonium Polyphosphate (APP) .

-

Function: Decomposes at

to release Polyphosphoric Acid. -

Causality: The acid esterifies the carbon source, lowering the dehydration temperature of the system.

-

-

The Carbon Source (Char Former): Typically Pentaerythritol (PER) or Dipentaerythritol (DPER).

-

Function: Reacts with the acid to form a phosphate ester, which then dehydrates to form a carbon-rich char.

-

Selection Logic: DPER is often preferred in high-performance formulations (like Fireshield) over PER due to its higher thermal stability, preventing premature degradation.

-

-

The Blowing Agent (Spumific): Typically Melamine (MEL) .

-

Function: Decomposes at

to release inert gases ( -

Causality: The gas expands the molten char into a multicellular foam (intumescence), increasing volume by 50–100x and creating a thermal barrier.

-

The Reaction Pathway Diagram

The following diagram illustrates the critical sequential steps required for successful char formation.

Caption: Sequential physiochemical pathway of intumescent activation from thermal trigger to insulative char formation.

Part 2: Formulation Architecture (The Delivery System)

In "Fireshield C2" type systems, the "C2" designation refers to the ISO 9223 Corrosivity Category (Interior, dry, low pollution). This dictates the choice of the Binder (Polymer Matrix) .

The Binder: Aqueous Acrylic Dispersions

Unlike solvent-based epoxies used in harsh exteriors, C2 interior timber coatings utilize Vinyl Acetate VeoVa or Styrene-Acrylic copolymers.

-

Role: Acts as the "excipient," holding the active triad in suspension.

-

Critical Parameter: The binder must melt before the intumescent reaction starts but must not flow away (drip). It dictates the "melt viscosity" of the char.

-

Challenge: Water sensitivity. APP is hygroscopic.[1] If the binder allows moisture ingress (hydrolysis), the APP migrates to the surface ("blooming"), neutralizing the fire protection.

-

Fireshield Solution: High-grade acrylics with hydrophobic modification are used to encapsulate the APP, ensuring stability in the C2 zone (humidity

).

Part 3: Experimental Validation Protocols

To validate a formulation's efficacy, we employ a "Clinical Trial" approach using quantitative instrumentation.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To determine the precise decomposition temperatures of the components and the total char yield.

-

Sample Prep: 10mg of dried coating film (ground to powder).

-

Instrument: TGA Q500 (or equivalent).

-

Method:

-

Equilibrate at

. -

Ramp

to -

Atmosphere: Nitrogen (

) for pyrolysis profile; Air for oxidative stability.

-

-

Success Criteria:

-

(Onset Temp) must be

-

Residual Mass at

should be

-

(Onset Temp) must be

Protocol B: Cone Calorimetry (ISO 5660)

Purpose: The gold standard for measuring Heat Release Rate (HRR) and Time to Ignition (TTI). This is the "Phase II Efficacy Trial."

-

Sample Prep: Timber blocks (

mm) coated to specific Dry Film Thickness (DFT), typically -

Conditioning: 1 week at

, 50% RH. -

Method:

-

Set conical heater radiant flux to

(simulating flashover fire). -

Mount sample horizontally with spark igniter.

-

Record for 1200 seconds.

-

-

Key Metrics (Table 1):

| Metric | Definition | Target Performance (Fireshield Class) |

| pkHRR | Peak Heat Release Rate ( | |

| THR | Total Heat Release ( | Reduction by |

| TTI | Time to Ignition (s) | |

| FIGRA | Fire Growth Rate ( | Low index required for Group 1-S rating |

Validation Workflow Diagram

Caption: Standardized validation workflow for intumescent coating R&D.

Part 4: Critical Considerations for "C2" Compliance

When specifying or researching coatings like Fireshield for C2 zones , the following "Contraindications" must be observed:

-

Moisture Intolerance: Standard water-borne intumescents are susceptible to high humidity. In C2 zones (bathrooms, laundries), a topcoat is mandatory to seal the intumescent layer. Without it, the APP will leach out.

-

Film Thickness (DFT): Unlike drug dosage which is systemic, coating dosage is topographical. Performance is non-linear with thickness.

-

Too Thin (<200

m): Insufficient char to insulate. -

Too Thick (>1000

m per coat): Solvent entrapment (water retention) leading to mud-cracking and adhesion failure.

-

-

Adhesion: Timber expands/contracts with humidity. The binder must possess sufficient elongation (flexibility) to avoid delamination.

References

-

Fireshield Coatings. (2023).[2][3][4] Fireshield Steel 1001/1002 Technical Data Sheet. Retrieved from [5]

- Camino, G., et al. (1989). Mechanism of Intumescence in Fire Retardant Polymers.

-

ISO. (2015). ISO 5660-1:2015 Reaction to fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method). Retrieved from

- Lucherini, A., & Maluk, C. (2019). Intumescent coatings used for the fire-safe design of steel structures: A review. Journal of Constructional Steel Research.

- Wang, G., & Yang, J. (2010). Influences of binder on fire protection of waterborne intumescent fire resistive coating for steel structure.

- New Zealand Ministry of Business, Innovation and Employment. (2017). C/AS2 Acceptable Solution for Buildings with Sleeping (non-institutional) (Risk Group SM). (Referencing Group Numbers and C2 zones).

(Note: While specific proprietary formulations of this compound are trade secrets, the mechanisms described above represent the industry-standard "best practice" for this class of materials.)

Sources

Methodological & Application

Fireshield C2 coating application on structural steel for experimental study

Technical Application Note: Experimental Application of Fireshield Intumescent Systems on Structural Steel (C2 Environments)

Abstract & Scope

This application note provides a rigorous, standardized protocol for applying Fireshield intumescent coatings to structural steel substrates for experimental analysis. The focus is on ISO 12944 Corrosivity Category C2 (Low Corrosivity: Rural areas, low pollution, unheated buildings with condensation).[1][2]

For experimental validity, the application must transcend standard construction practices. It requires precise control of Wet Film Thickness (WFT), strict environmental monitoring, and data logging to ensure that any observed variance in fire performance (char expansion) or durability is attributable to the material properties, not application defects.

System Design & Experimental Logic

In a C2 environment, the primary threat is not aggressive chemical attack but rather humidity and mild atmospheric oxidation. Therefore, the experimental stack is designed to balance adhesion with reactive expansion .

The C2 Experimental Stack:

-

Substrate: Mild Steel (Grade 350 or equivalent).

-

Surface Prep: Sa 2.5 (Near White Metal).

-

Primer: Zinc Phosphate or Compatible Epoxy (Crucial for C2 corrosion resistance).

-

Reactive Core: Fireshield Steel 1001 (Solvent-based Acrylic) or Fireshield 920KS (Epoxy).

-

Note: For C2 studies, Steel 1001 is the standard baseline. 920KS is used if mechanical impact resistance is a variable.

-

-

Topcoat: Required for C2 validation to prevent moisture ingress into the intumescent matrix.

Mechanism of Action (The "Why")

The Fireshield coating acts as a chemically reactive insulator . Upon exposure to heat (>200°C), the acid source (e.g., ammonium polyphosphate) reacts with the carbonific source (e.g., pentaerythritol) to form a carbon char. The spumific agent (blowing agent) expands this char 50x–100x its original thickness.

-

Experimental Criticality: If the primer is too thick, it acts as a heat sink/barrier. If the topcoat is too rigid, it constrains expansion. The protocol below controls these variables.

Experimental Application Protocol

Phase 1: Substrate Characterization & Preparation

Objective: Create a mechanical key (anchor profile) without introducing chemical contaminants.

-

Degreasing: Before blasting, solvent clean steel (SSPC-SP1) to remove oils. Blasting drives oil into the steel if not removed first.

-

Abrasive Blasting:

-

Standard: ISO 8501-1 Sa 2.5 (Very Thorough Blast Cleaning).

-

Profile Target: 50–75 microns (angular profile).

-

Validation: Use Testex Press-O-Film tape to measure profile depth. Record 3 measurements per beam.

-

Phase 2: Priming (The Interface)

Objective: Establish the C2 corrosion barrier.

-

Product: Fireshield-approved primer (e.g., Zinc Phosphate).

-

Target DFT: 75 microns (Typical).

-

Cure Time: Must be fully cured (minimum 24-48 hours) before intumescent application. Retained solvents in the primer will cause the intumescent to blister during the fire test.

Phase 3: Fireshield Intumescent Application (The Variable)

Objective: Apply the reactive layer with <5% variance in thickness.

Equipment Setup (Airless Spray):

-

Pressure: 2500 – 3000 psi (175 – 210 kg/cm ²).[7]

-

Tip Size: 19 – 21 thou (e.g., 519 or 521 tip).

-

Filter: Remove gun and manifold filters (intumescent fillers will clog them).

Application Steps:

-

Environmental Check:

-

Mixing: Mechanically mix Fireshield Steel 1001 for 5 minutes until homogenous. Do not hand mix.

-

Spraying Technique:

-

Hold gun 300mm from surface, 90° angle.

-

Apply in "wet passes" to build thickness.[7]

-

Max WFT per coat: 1000 microns (1.0 mm). Exceeding this causes solvent entrapment and cracking.

-

-

Immediate QC: Measure Wet Film Thickness (WFT) immediately using a comb gauge.

-

Calculation:

-

Example: If Volume Solids = 70%, and target DFT is 700µm, apply 1000µm WFT.

-

Phase 4: Topcoating (The Shield)

Objective: Seal the matrix against C2 humidity.

-

Wait Time: Ensure Intumescent is "Hard Dry" (typically 24+ hours, check fingernail hardness).

-

Application: Apply compatible topcoat (60–100 microns).

-

Validation: Ensure pinhole-free finish.

Workflow Visualization

Caption: Step-by-step experimental workflow for Fireshield application, emphasizing environmental checkpoints and QC loops.

Data Recording & Validation

For the study to be scientifically robust, the following data must be tabulated for every specimen.

Table 1: Application Data Log (Template)

| Parameter | Specification | Tolerance | Experimental Value (Record) |

| Substrate Temp | > Dew Point + 3°C | ± 0.5°C | __________________ |

| Relative Humidity | < 85% | ± 2% | __________________ |

| Blast Profile | 50 – 75 µm | ± 10 µm | __________________ |

| Primer DFT | 75 µm | ± 10 µm | __________________ |

| Intumescent WFT | Max 1000 µm (per coat) | ± 50 µm | __________________ |

| Intumescent DFT | Variable based on Fire Rating | ± 10% | __________________ |

| Drying Time | 24 - 48 Hours | N/A | __________________ |

Validation Tests

-

Non-Destructive DFT Survey: Use an electromagnetic gauge (e.g., Elcometer 456). Take readings in a grid pattern (e.g., every 100mm) to map thickness distribution.

-

Destructive Adhesion (Optional): Perform a Pull-Off Adhesion test (ISO 4624) on a "dummy" sample coated simultaneously. Target: >2 MPa (Cohesive failure within foam preferred over adhesive failure).

References

-

Fireshield Coatings. (2023).[4] Fireshield Steel 1001 Technical Data Sheet. Retrieved from [Link]

-

International Organization for Standardization. (2018). ISO 12944-2:2017 Paints and varnishes — Corrosion protection of steel structures by protective paint systems — Part 2: Classification of environments.[2] Retrieved from [Link]

-

International Organization for Standardization. (1988). ISO 8501-1:1988 Preparation of steel substrates before application of paints and related products. Retrieved from [Link]

-

Fireshield Coatings. (2025).[5][9] Fireshield 920KS Product Data Sheet. Retrieved from [Link]

-

Standards New Zealand. (2014). AS/NZS 2312:2014 Guide to the protection of structural steel against atmospheric corrosion by the use of protective coatings. Retrieved from [Link]

Sources

- 1. en.nordicsteel.no [en.nordicsteel.no]

- 2. industrial.sherwin-williams.com [industrial.sherwin-williams.com]

- 3. logicoat.com.au [logicoat.com.au]

- 4. fireshieldcoatings.com [fireshieldcoatings.com]

- 5. fireshieldcoatings.com [fireshieldcoatings.com]

- 6. staging.crownpaints.co.ke [staging.crownpaints.co.ke]

- 7. durachem.co.th [durachem.co.th]

- 8. fireshieldcoatings.com [fireshieldcoatings.com]

- 9. fireshieldcoatings.com [fireshieldcoatings.com]

- 10. bollomfire.co.uk [bollomfire.co.uk]

A Comparative Laboratory Analysis of Application Methods on the Performance of Fireshield C2 Intumescent Coating

Introduction: The Critical Interplay of Application and Efficacy

Intumescent coatings represent a cornerstone of passive fire protection for structural elements. Their efficacy, however, is not solely a function of their chemical composition but is intrinsically linked to the physical characteristics of the applied film. This document provides a detailed protocol for the comparative analysis of two primary application methods for Fireshield C2—a designation for Fireshield's waterborne intumescent coatings for C1-C2 interior environments, such as Fireshield® Steel 1001 and Steel 1002—in a controlled laboratory setting: airless spray and manual brush application.[1][2][3][4]

The choice of application method can significantly influence the uniformity of the dry film thickness (DFT), surface finish, and adhesion of the coating to the substrate.[5][6] These parameters, in turn, are critical determinants of the coating's performance during a fire event, particularly the integrity and insulating properties of the protective char layer.[7][8][9] Airless spray is the recommended method for achieving a consistent and smooth finish for Fireshield's waterborne intumescent coatings.[10][11][12][13] Brush application, while suitable for smaller areas, may result in a more textured surface.[10][11][12] This guide will delineate the experimental procedures to quantify these differences and their impact on the coating's protective capabilities.

Materials and Equipment

1.1 Coating and Substrates:

-

Intumescent Coating: Fireshield® Steel 1002 (waterborne, single-pack)[3][4][14]

-

Top Coat (Optional): A Fireshield® approved 2-pack polyurethane top coat for C2 interior zones where required.[14]

-

Substrate: Standard structural steel panels (e.g., 150mm x 100mm x 5mm), blasted to SA2.5 surface cleanliness.

1.2 Application Equipment:

-

Airless Sprayer: Commercial-grade airless paint sprayer with a minimum operating pressure of 2000–3000 PSI.[15]

-

Brush: High-quality synthetic bristle brush (e.g., 50mm width).

1.3 Testing and Ancillary Equipment:

-

Dry Film Thickness (DFT) Gauge: In accordance with SSPC-PA 2.[11][14]

-

Adhesion Tester:

-

Cross-hatch adhesion tester (ASTM D3359).

-

Pull-off adhesion tester (ASTM D4541).

-

-

Cone Calorimeter: In accordance with ISO 5660, for heat release rate analysis.

-

Electric Furnace: Capable of following the ASTM E119 standard time-temperature curve.

-

Thermocouples: For monitoring substrate temperature during fire testing.

-

Environmental Control Chamber/Room: To maintain temperature and humidity as per Fireshield® application guidelines.[10][14]

-

Safety Equipment: Appropriate personal protective equipment (PPE), including respirator, safety goggles, and gloves.

Experimental Workflow & Rationale

The following diagram outlines the comprehensive workflow for this comparative study. The logic is to ensure a direct comparison by standardizing all variables except for the application method.

Caption: Experimental workflow for comparing airless spray and brush application.

Detailed Protocols

3.1 Substrate Preparation and Priming:

-

Surface Preparation: All steel panels must be abrasive blast cleaned to a cleanliness of SA2.5.

-

Primer Application: Apply a Fireshield® approved epoxy primer to the cleaned panels according to the primer's technical data sheet.

-

Curing: Allow the primer to cure fully in a controlled environment as per the manufacturer's instructions.

3.2 this compound Application:

-

Environmental Conditions: During application and drying, maintain an air temperature between +5°C and +35°C, and relative humidity between 20% and 85%. The steel surface temperature must be at least +3°C above the dew point.[11][14]

Protocol A: Airless Spray Application

-

Equipment Setup: Configure the airless sprayer with the appropriate tip size and pressure settings for waterborne intumescent coatings.

-

Application: Apply Fireshield® Steel 1002 in even coats to achieve the target wet film thickness (WFT). The recommended maximum WFT per coat is 1000µm to prevent cracking and ensure proper drying.[10][11][14]

-

Drying: Allow the coating to dry between coats as specified in the technical data sheet.

-

Final Coat: Apply subsequent coats until the desired total dry film thickness (DFT) is achieved.

-

Curing: Allow the final coat to cure completely.

Protocol B: Brush Application

-

Loading the Brush: Load the brush with a moderate amount of Fireshield® Steel 1002.

-

Application: Apply the coating in even strokes, maintaining a wet edge to minimize lap marks.

-

Film Build: Be aware that achieving a high film build with a brush is more challenging and may result in a textured finish.[10][11] Multiple coats will be necessary to reach the target DFT.

-

Drying and Curing: Follow the same drying and curing protocols as for the airless spray application.

3.3 Post-Application Analysis:

Protocol C: Dry Film Thickness (DFT) Measurement

-

Calibration: Calibrate the DFT gauge according to SSPC-PA 2 standards.

-

Measurement: Take multiple DFT readings across the surface of each coated panel. For each panel, take at least five spot measurements, with each spot measurement being the average of at least three gauge readings within a 1.5-inch diameter circle.

-

Data Recording: Record all readings and calculate the average DFT for each application method. Note the standard deviation as a measure of film uniformity.

Protocol D: Adhesion Testing

-

Cross-Hatch Adhesion (ASTM D3359):

-

Make a series of cuts through the coating to the substrate in a lattice pattern.

-

Apply a specified pressure-sensitive tape over the cuts and then rapidly remove it.

-

Visually assess the amount of coating removed and classify the adhesion on a scale of 0B to 5B.

-

-

Pull-Off Adhesion (ASTM D4541):

-

Glue a loading fixture (dolly) to the coated surface.

-

After the adhesive has cured, attach a pull-off adhesion tester and apply a perpendicular force until the dolly is detached.

-

Record the force required to pull the dolly off and describe the nature of the failure (adhesive vs. cohesive).

-

Protocol E: Fire Performance Testing

-

Cone Calorimetry (ISO 5660):

-

Place a coated sample in the cone calorimeter and expose it to a specific heat flux (e.g., 50 kW/m²).

-

Measure the time to ignition, heat release rate, and mass loss rate. This provides insight into the initial reaction of the coating to fire.

-

-

Furnace Testing (ASTM E119):

-

Place a coated steel panel in a furnace.

-

Attach thermocouples to the unexposed side of the steel substrate.

-

Subject the panel to the standard ASTM E119 time-temperature curve.

-

Record the time it takes for the substrate to reach its critical failure temperature (approximately 538°C for steel).

-

After cooling, visually inspect the char for integrity, expansion, and any signs of cracking or delamination.

-

Data Presentation and Interpretation

Table 1: Physical Properties of Applied this compound

| Property | Airless Spray | Brush Application | Standard |

| Average DFT (µm) | SSPC-PA 2 | ||

| DFT Standard Deviation (µm) | - | ||

| Cross-Hatch Adhesion | ASTM D3359 | ||

| Pull-Off Adhesion (MPa) | ASTM D4541 |

Table 2: Fire Performance Characteristics

| Parameter | Airless Spray | Brush Application | Standard |

| Time to Ignition (s) | ISO 5660 | ||

| Peak Heat Release Rate (kW/m²) | ISO 5660 | ||

| Time to Critical Temp. (°C) (min) | ASTM E119 | ||

| Char Integrity (Visual) | - |

Interpreting the Results:

-

DFT Uniformity: A lower standard deviation in DFT for the airless spray application is expected, indicating a more uniform coating. Significant variations in thickness, which are more likely with brush application, can lead to uneven char formation and potential weak points in fire protection.[8]

-

Adhesion: Strong adhesion is crucial for ensuring the intumescent coating remains in place during a fire to form its protective char.[16] Any differences in adhesion between the two application methods could have significant implications for fire performance.

-

Fire Performance: A longer time to reach the critical temperature in the furnace test indicates better insulation and fire protection. The integrity of the char formed is also a key indicator of performance; a stable, cohesive char provides a more effective thermal barrier.[7][9]

Safety Protocols

-

Material Handling: Always consult the Safety Data Sheet (SDS) for Fireshield® Steel 1002 before use.

-

Ventilation: Ensure adequate ventilation during application and drying to avoid the buildup of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a respirator, safety glasses, and gloves, during all stages of coating application and testing.

-

Fire Safety: Conduct all fire tests in a designated and properly equipped fire-testing laboratory with all necessary safety precautions in place.

Conclusion and Causality

This detailed protocol provides a robust framework for scientifically evaluating the impact of airless spray versus brush application on the performance of this compound intumescent coatings. The underlying scientific principle being tested is that a uniform and homogenous application of the intumescent coating is critical for predictable and effective char formation.

-

Airless Spray: This method is hypothesized to produce a more uniform film, leading to a more consistent and integral char layer upon heating. This, in turn, should result in superior fire-retardant performance.

-

Brush Application: The inherent variability in film thickness and potential for brush marks may lead to localized areas of thinner coating, which could compromise the integrity of the char and reduce the overall fire resistance.

By meticulously following these protocols, researchers can generate reliable and reproducible data to validate these hypotheses and provide a clear, evidence-based understanding of the critical relationship between application methodology and the life-saving performance of intumescent coatings.

References

- Fireshield. (2025, February 14). STEEL1002 - Fireshield Coatings.

- Fireshield. (2020, March 17). Steel 1001 - Fireshield Coatings.

- Fireshield Coatings. (n.d.). STEEL 1001-Single pack waterborne >60mins FRR.

- Fireshield Coatings. (2022, December 9). STEEL1001.

- Fireshield Coatings. (2024, April 10). ATTACHMENTS + EXPANSION GUIDE.

- miproducts. (n.d.). Fireshield Steel 1001.

- Flame Seal. (2024, February 1). The Science Behind Fire-Resistant Intumescent Coatings.

- Protega. (n.d.). PROTEGA STEEL 1001.

- ResearchGate. (2025, August 10). An investigation of primer adhesion and topcoat compatibility on the waterborne intumescent coating to structural steel.

- Queen's University Belfast Research Portal. (2025, July 21). Thermal response and char formation of intumescent coatings: an experimental study. Retrieved from Queen's University Belfast Research Portal.

- (n.d.).

- Charcoat. (2025, October 3). Different Types of Intumescent Coatings and Their Benefits.

- Fireshield Coatings. (n.d.). STEEL1002.

- FlameOFF® Coatings. (2020, April 21). Intumescent Application.

- PDQuipment. (2025, November 22). Comparison of SFRM Fireproofing and Intumescent Coatings.

- Sharp Interiors Inc. (2025, July 26). Spray-Applied vs Intumescent Fireproofing - What to Know.

- Indu-Kote Systems. (2024, December 27). Intumescent Coatings: The Types, Benefits, and Fire Protection.

- BASF Insights. (2020, October 19). Water-based intumescent coatings with reduced application times.

- Fireshield Coatings. (n.d.). HOME.

- Nullifire UK. (n.d.). Types of Intumescent Coatings & their benefits.

- (2025, April 4).

- Tremco CPG APAC Blog. (2021, May 6). Different Types Of Intumescent Coatings And Their Benefits.

- ResearchGate. (2025, August 10). Investigation of char strength and expansion properties of an intumescent coating exposed to rapid heating rates.

- miproducts. (n.d.). Fireshield Steel 1002.

- Foam Worx Insulation. (2025, March 26). How Intumescent Paint Improves Fire Protection in Modern Buildings.

- Hempel. (n.d.). The advantages of intumescent coatings.

- MDPI. (2025, April 15). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues.

- Asia Paint Singapore. (n.d.). Adhesion and Intumescent Paint: Why it Matters.

- KAIDA PAINT®. (2025, August 5). Everything You Need to Know About Intumescent Paint?.

- MDPI. (2021, October 20). Fire Performance of Intumescent Waterborne Coatings with Encapsulated APP for Wood Constructions.

- (n.d.). Fire protective performance of intumescent paint and ablative elastomer used for high pressure hydrogen composite cylinder.

Sources

- 1. STEEL 1001-Single pack waterborne >60mins FRR » Fireshield Coatings [fireshieldcoatings.com]

- 2. fireshieldcoatings.com [fireshieldcoatings.com]

- 3. fireshieldcoatings.com [fireshieldcoatings.com]

- 4. Fireshield Steel 1002 :: miproducts - NZs building products search engine [miproducts.co.nz]

- 5. pdquipment.com [pdquipment.com]

- 6. jinyupaint.com [jinyupaint.com]

- 7. The Science Behind Fire-Resistant Intumescent Coatings [flameseal.com]

- 8. Intumescent Coating Thickness: Why It Matters and How It's Measured - Fireproofing Consultancy Ltd [fireproof.co.uk]

- 9. The advantages of intumescent coatings - Hempel [hempel.com]

- 10. fireshieldcoatings.com [fireshieldcoatings.com]

- 11. protega.se [protega.se]

- 12. Types of Intumescent Coatings & their benefits | Nullifire UK [nullifire.com]

- 13. Different Types Of Intumescent Coatings And Their Benefits - Tremco CPG APAC Blog [tremcocpg-asiapacific.com]

- 14. fireshieldcoatings.com [fireshieldcoatings.com]

- 15. flameoffcoatings.medium.com [flameoffcoatings.medium.com]

- 16. asiapaintsingapore.com [asiapaintsingapore.com]

Application Notes and Protocols for Fireshield Intumescent Coatings on Various Wood Species for Research Applications

These comprehensive application notes provide a detailed framework for researchers, scientists, and drug development professionals investigating the efficacy and performance of Fireshield intumescent fire-retardant coatings on a variety of wood species. This document emphasizes the scientific principles behind the application process, offering the necessary detail to ensure experimental reproducibility and data integrity.

Introduction to Intumescent Technology and Wood Substrate Interaction

Intumescent coatings represent a sophisticated passive fire protection strategy. When exposed to high temperatures, these coatings undergo a chemical reaction, swelling to many times their original thickness.[3][4][5] This process creates a carbonaceous char, a foam-like insulating layer that serves two primary functions:

-

Thermal Barrier: The char layer significantly slows the rate of heat transfer to the underlying wood substrate.

-

Mass Transfer Limitation: It impedes the release of flammable volatiles from the wood that would otherwise fuel combustion.

The efficacy of an intumescent coating is not solely dependent on its chemical formulation but is critically influenced by its interaction with the wood substrate. Wood is a natural, anisotropic, and hygroscopic material, meaning its properties vary with direction and it readily absorbs and releases moisture from the atmosphere.[6] Factors such as density, porosity, and the presence of extractives can significantly impact coating adhesion, penetration, and, ultimately, fire-retardant performance.[7]

The Significance of Wood Species

Different wood species present unique challenges and considerations for fire-retardant treatments. The inherent properties of the wood will dictate the optimal application parameters and may influence the overall performance of the Fireshield coating.

| Wood Property | Influence on Fire Retardant Coating | Examples of Wood Species |

| Density | Higher density woods may have lower coating penetration, requiring meticulous surface preparation. Lower density woods may absorb more coating.[2] | High: Oak, Maple. Low: Pine, Spruce. |

| Porosity | Affects the absorption rate and adhesion of the coating. | Varies significantly between species. |

| Extractives (Tannins, Oils, Resins) | Can interfere with coating adhesion and curing. May require the use of a primer or stain blocker.[8][9] | High: Cedar, Redwood. |

| Grain Structure (Open vs. Closed) | Influences the surface texture and the potential for an even film build. | Open: Oak, Ash. Closed: Maple, Birch. |

Pre-Application: Substrate Characterization and Preparation

Thorough characterization and preparation of the wood substrate are paramount for achieving a compliant and effective fire-retardant system.

Substrate Requirements

For the Fireshield timber intumescent coating systems, the following substrate conditions are mandatory:

Protocol for Substrate Preparation

-

Acclimatization: Store the wood specimens in the intended research environment for a sufficient period to allow them to reach moisture equilibrium.

-

Surface Cleaning: Ensure the wood surface is completely clean, dry, and free from contaminants such as dust, oil, grease, or any previous coatings.[1]

-

Sanding: For previously coated or contaminated surfaces, sand the surface back to bare wood. For new wood, light sanding may be required to achieve a uniform surface.

-

Primer/Stain Blocker Application: For wood species prone to leeching tannins or other extractives, apply a Fireshield-approved primer or stain blocker prior to the intumescent coating application.[8][9][11]

Application of Fireshield Intumescent Basecoat

The application of the intumescent basecoat is a critical step that requires precise control of environmental conditions and application technique.

Environmental Conditions

The application and curing of all Fireshield timber intumescent coatings must occur within the following parameters:

Application Methods

Protocol for Basecoat Application

-

Mixing: Mechanically mix the Fireshield intumescent coating thoroughly before and occasionally during application.[1][8] Do not thin the product.[10][12]

-

Application:

-

Airless Spray: Apply the coating in a single, uniform coat to achieve the specified wet film thickness (WFT).

-

-

Wet Film Thickness (WFT) Measurement:

-

Immediately after application, measure the WFT using a wet film comb.

-

Record all measurements for quality assurance and experimental records.

-

| Fireshield Product | Minimum Wet Film Thickness (WFT) | Minimum Dry Film Thickness (DFT) |

| TimberClear | 230 microns | 150 microns |

| TimberOne | 200 microns | 100 microns |

| TimberWhite | 230-310 microns (depending on rating) | Varies |

(Consult the specific product Technical Data Sheet for precise requirements)[9][10][11][12]

Curing

Application of Fireshield Topcoat

Protocol for Topcoat Application

-

Basecoat Inspection: Ensure the intumescent basecoat is fully cured and free of any defects before applying the topcoat.

-

Mixing: Mechanically mix the Fireshield-approved topcoat.

-

Curing: Allow the complete system to cure fully as per the manufacturer's instructions before handling or subjecting it to fire testing.

Experimental Workflow and Visualization

Intumescent Mechanism of Action

Caption: Mechanism of intumescent coating fire protection.

Experimental Application Workflow

Caption: Experimental workflow for coating application.

Performance Evaluation Protocols

The fire-retardant efficacy of the applied Fireshield system should be evaluated using standardized testing methods.

| Test Standard | Description | Key Performance Metrics |

| ASTM E84 / UL 723 | "Steiner Tunnel Test" - Measures surface burning characteristics of building materials.[14][15] | Flame Spread Index (FSI), Smoke Developed Index (SDI). |

| ASTM E119 | Evaluates the fire resistance of building construction and materials.[14][16] | Time to structural failure, heat transmission. |

| ASTM E69 | "Fire-Tube Apparatus" - A smaller-scale test to measure the combustibility of treated wood.[17][18] | Percentage weight loss, rate of weight loss, time of flaming and afterglowing. |

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Recommended Action |

| Poor Adhesion/Flaking | Surface contamination (oil, dust); incompatible previous coating; high moisture content. | Ensure thorough substrate preparation; conduct adhesion tests on a small area first. |

| Uneven Finish | Improper application technique (brush/roller marks); incorrect spray pressure. | Use airless spray for best results; ensure consistent application technique. |

| Milky or Cloudy Appearance (Clear Coats) | Application in high humidity or low temperature; excessive film thickness.[2] | Strictly adhere to environmental condition requirements; apply in thinner coats if necessary. |

| Variable Fire Test Results | Inconsistent coating thickness; variations in wood density or moisture content. | Maintain tight control over all application variables; ensure accurate WFT measurements. |

References

- Clear Intumescent Coating For Interior Timber Surfaces - Logico

- TECHNICAL D

- TimberClear TimberOne TimberWhite Timber Whitewash - Fireshield Co

- ASTM E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus. (2022, November 14).

- Fire Retardant Tests & Certific

- ASTM E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus. (2016, February 19).

- Fire Tests for Pressure Fire Retardant Tre

- FIRESHIELD Timber Intumescent Coating System 1FR - AWS. (2020, March 13).

- FIRESHIELD Timber Intumescent Co

- Durability of fire protection impregnation and its impact on selected properties of Scots pine wood. (2025, July 8).

- TIMBERONE - Fireshield Co

- Fireshield TimberClear.

- DC360 Intumescent Fireproof Paint & Fire Retardant Co

- TimberClear - Fireshield Co

- Intumescent varnish : an effective fire protection solution for wood - Alfaflor.

- Fire Performance of Wood: Test Methods and Fire Retardant Treatments - Forest Products Labor

- TimberOne - Fireshield Co

- (PDF)

- Fire retardant treated wood products – Properties and uses.

- Fire protection of wood - InnoRenew CoE. (2023, May 10).

- Effects of Fire Retardant Treatments on Wood Strength: A Review. (2007, June 22).

- Fire Retardant Coating for Wood – ALTIC 080 - Altic Paint.

- How does fire retardant treatment (FRT) affect fire resistance? - American Wood Council. (2021, September 30).

- FireGuard XL-95 for Wood Applic

- WoodSafe Exterior - Fireshield Co

- Applying Fire Rated Intumescent Paint on Wood - FlameOFF Co

- Intumescent Fire Retardant Coating: How It Works.

- Environment-friendly waterborne fire retardants for protection of wood and bark against fire flames - BioResources. (2023, September 27).

- WOOD SAFE FIRE RETARDANT.

- FlamePRO® brand fire retardant tre

- fire retardant coating for plywood, lumber, timber, OSB, I-joists - Flame Safe.

- Experimental Investigation of Fire—Technical Characteristics of Selected Flame Retardants for the Protection of Wooden Structures - MDPI. (2025, February 6).

- Research and Application of Biomass-Based Wood Flame Retardants: A Review - MDPI. (2023, February 15).

- TimberWhite Pigmented Intumescent- Group 1/Group 1-S - Fireshield Co

- Specifiers-Guide-WOODSAFE-Exterior-WFX-2023.pdf - Thermory. (2023, April 12).

- Fire retardant coating for interior wood and wood products, ASTM E119,I joist assemblies, intumescent paint, flame off, wood substr

- TIMBERWHITE - Fireshield Co

- TimberWhite - Fireshield Co

- Material Safety Data Sheet - Fireshield Co

- Fireshield TimberWhite :: miproducts - NZs building products search engine.

- WOODSAFE® WFX™ makes the difference. It can only be One Original!.

- WOODSAFE® WFX - Fireshield Co

- Fireshield TimberOne :: miproducts - NZs building products search engine.

- backed by the world leader in fire-retardant wood technology - Woodsafe. (2025, October 20).

- What are the Benefits of Fireshield Intumescent Timber Co

Sources

- 1. paradise-timbers.com.au [paradise-timbers.com.au]

- 2. fireshieldcoatings.com [fireshieldcoatings.com]

- 3. alfaflor.com [alfaflor.com]

- 4. flameoffcoatings.com [flameoffcoatings.com]

- 5. Intumescent Fire Retardant Coating | Thermilte Middle East [thermilate.ae]

- 6. drewno-wood.pl [drewno-wood.pl]

- 7. Fire protection of wood - InnoRenew CoE InnoRenew CoE [innorenew.eu]

- 8. logicoat.com.au [logicoat.com.au]

- 9. fireshieldcoatings.com [fireshieldcoatings.com]

- 10. fireshieldcoatings.com [fireshieldcoatings.com]

- 11. fireshieldcoatings.com [fireshieldcoatings.com]

- 12. fireshieldcoatings.com [fireshieldcoatings.com]

- 13. Fireshield TimberOne :: miproducts - NZs building products search engine [miproducts.co.nz]

- 14. fireretardantwood.org [fireretardantwood.org]

- 15. preservedwood.org [preservedwood.org]

- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 17. E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus [store.astm.org]

- 18. E69 Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus [store.astm.org]

Application Notes & Protocols: Scale-Model Fire Testing of Fireshield C2 Coated Materials

Introduction to Intumescent Technology and Scale-Model Testing

Intumescent coatings represent a critical technology in passive fire protection.[1][2] Unlike inert fire-resistant materials, these coatings are reactive; when exposed to high temperatures, they undergo a chemical transformation, swelling to many times their original thickness.[1][3] This process creates a stable, insulating carbonaceous char that shields the underlying substrate (e.g., steel, wood) from the damaging effects of fire, significantly delaying structural failure and allowing crucial time for evacuation and emergency response.[1][2][4]

1.1 The Principle of Intumescent Fire Protection

The efficacy of an intumescent coating hinges on a synergistic chemical reaction between three key components:

-

Acid Donor: Often a compound like ammonium polyphosphate, which decomposes at high temperatures (approx. 316°C) to produce polyphosphoric acid.[4]

-

Char Donor (Carbonific): A carbon-rich source, which reacts with the acid to form a stable, non-combustible carbon char.

-

Blowing Agent (Spumific): A substance like melamine, which decomposes to release non-flammable gases (e.g., ammonia, carbon dioxide).[4] These gases cause the char to expand into a foam-like, insulating barrier.[1][4]

This resulting char layer is a poor conductor of heat, effectively slowing heat transfer to the protected material.[1][3]

1.2 The Role of Fireshield C2

This compound is a waterborne, thin-film intumescent coating designed for the fire protection of interior structural steel. As a C2 system, it is intended for use in interior zones where air humidity can exceed 75%.[5] Its formulation is engineered to provide a specific fire resistance rating (e.g., 30-60 minutes) by forming a protective char layer when heated, consistent with the principles described above. The performance of such a coating is critically dependent on its application to a precise dry film thickness (DFT), as specified in the manufacturer's loading schedules.[6]

1.3 Rationale for Scale-Model Fire Testing

While full-scale fire tests, such as those described in ASTM E119, are the definitive standard for regulatory approval, they are often impractical and cost-prohibitive for research, product development, and quality control. Scale-model testing offers a scientifically robust and cost-effective alternative for evaluating the comparative performance of fire-retardant coatings.

Methodologies like the cone calorimeter test (ISO 5660-1) are invaluable for this purpose.[7][8] This bench-scale method exposes a small sample (e.g., 100mm x 100mm) to a controlled, uniform radiant heat flux, simulating fire conditions.[7][9][10] By measuring parameters such as time to ignition, heat release rate (HRR), mass loss rate, and smoke production, researchers can quantitatively assess the coating's ability to protect the substrate.[7][9] These tests allow for rapid iteration and comparison of different coating formulations or application thicknesses, providing critical data that can be used to model and predict performance in larger-scale scenarios.[7][11]

Materials and Equipment

2.1 this compound: Properties and Handling

Proper handling and application are paramount for achieving the intended fire protection. The following table summarizes key properties and conditions for this compound, derived from manufacturer technical data sheets.

| Property | Specification | Rationale & Notes |

| Product Type | Waterborne, thin-film intumescent coating | Designed for interior structural steel; low VOC emissions.[5] |

| Application Method | Airless spray (recommended); Brush/Roller for touch-ups | Airless spray ensures uniform film thickness, which is critical for consistent performance.[5][12] |

| Substrate Primer | Fireshield® approved primer required | Ensures proper adhesion of the intumescent coat to the steel, preventing delamination during a fire.[5][12] |

| Application Temp. | +5°C to +35°C (Air) | Temperature affects viscosity and drying time. Application outside this range can compromise film integrity.[5][13] |

| Relative Humidity | 20% to 85% | High humidity significantly extends drying time and can affect the curing process of a waterborne coating.[5][13] |

| Max Wet Film (WFT) | 1000µm per coat | Applying a layer that is too thick can lead to cracking, poor adhesion, and extended drying times.[5][12][13] |

| Storage | Indoors, +5°C to +35°C | Protect from freezing and high heat, which can damage the emulsion.[5] |

2.2 Substrate Materials

-

Primary Substrate: Mild steel plates, 100mm x 100mm with a thickness of 3mm to 6mm. The specific thickness should be recorded as it influences heat sink capacity.

-

Control Substrate: Identical steel plates, left uncoated, to serve as a baseline for performance evaluation.

-

Alternative Substrates: For specific research, other materials like Douglas Fir plywood or concrete can be used, but results will not be directly comparable to steel.[14]

2.3 Testing Apparatus and Instrumentation

-

Cone Calorimeter (ISO 5660-1 compliant): Capable of applying a controlled radiant heat flux (typically 35 kW/m² or 50 kW/m²) and measuring heat release rate, smoke production, and mass loss.[7][9][15]

-

Thermocouples (Type K): For measuring the temperature on the back (unexposed) face of the steel substrate. This is a critical measurement for assessing thermal insulation efficiency.

-

Digital Calipers: For measuring substrate thickness.

-

Dry Film Thickness (DFT) Gauge: An electronic gauge for accurately measuring the thickness of the primer and intumescent coatings. This is a critical quality control step.

-

Environmental Chamber/Conditioning Room: Capable of maintaining 73.4 ± 5°F (23 ± 2°C) and 50 ± 5% relative humidity for sample conditioning.[16]

-

Airless Sprayer: With appropriate tip size and pressure settings as recommended by Fireshield.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and appropriate respiratory protection during coating application.

Experimental Workflow Overview

The following diagram outlines the logical flow from sample preparation to data analysis for a robust and repeatable scale-model fire test.

Caption: High-level workflow for scale-model fire testing of coated materials.

Protocol 1: Substrate Preparation and Coating Application

Causality: The protective system is only as strong as its weakest link. Improper substrate preparation or coating application will lead to premature failure (e.g., delamination) and produce invalid data. This protocol ensures a consistent and valid sample set.

4.1 Substrate Cleaning and Priming

-

Degrease: Thoroughly clean all steel substrates with a suitable solvent to remove any oils, grease, or contaminants.

-

Surface Profile: For optimal adhesion, ensure the steel has an appropriate surface profile (e.g., via abrasive blasting to SA2.5), as specified for the chosen primer system.

-

Primer Application: Apply a Fireshield-approved anti-corrosive primer using an airless sprayer. Apply to the manufacturer's recommended DFT.

-

Curing: Allow the primer to cure fully according to its technical data sheet before applying the intumescent coating.

4.2 this compound Application

-

Mixing: Gently stir the this compound until it is of a uniform consistency. Do not excessively agitate or introduce air.

-

First Coat: Apply the first coat using a calibrated airless sprayer. Hold the nozzle approximately 6-12 inches from the surface and apply in smooth, consistent strokes.[17]

-

Wet Film Thickness (WFT) Check: Periodically check the WFT during application to ensure it does not exceed 1000µm.[5]

-

Drying: Allow the first coat to dry. At 23°C and 50% RH, this is typically a minimum of 8 hours before recoating.[13]

-

Multi-Coat Application: Apply subsequent coats as needed to achieve the target DFT specified for the desired fire rating.[6][13] Allow adequate drying time between coats.

-

Final DFT Measurement: Once the coating system is fully cured, use a calibrated electronic DFT gauge to measure and record the final thickness at multiple points on each sample. Samples with DFT outside a ±10% tolerance of the target should be rejected. This step is a critical self-validation check.

Protocol 2: Sample Conditioning

Causality: The moisture content of the substrate and coating can significantly affect fire performance. Conditioning to a standardized equilibrium ensures that test results are comparable and not skewed by environmental variables.[16]

-

Placement: Place all coated and uncoated (control) samples in an environmental chamber.

-

Environment: Set the chamber to maintain a temperature of 73.4 ± 5°F (23 ± 2°C) and a relative humidity of 50 ± 5%.[16]

-

Duration: Condition the samples for a minimum of 7 days, or until they reach a constant mass (defined as a mass change of less than 0.1% over a 24-hour period).

-

Handling: Handle conditioned samples with clean gloves to prevent contamination before testing.

Protocol 3: Scale-Model Fire Test Execution (ISO 5660-1)

Causality: This protocol uses the standardized cone calorimeter method to generate quantitative, repeatable data on the material's reaction to fire. Adherence to the standard is essential for data integrity and comparability.

6.1 Test Apparatus Setup and Calibration

-

Heat Flux Calibration: Calibrate the cone calorimeter's radiant heater to provide the desired heat flux at the sample surface (e.g., 50 kW/m²). This is a common level for simulating developing fires.

-

Gas Analyzer Calibration: Calibrate the oxygen analyzer and other gas measurement systems according to the instrument manufacturer's instructions.

-

Load Cell Calibration: Zero and calibrate the load cell used for measuring mass loss.

6.2 Data Acquisition Parameters

| Parameter | Unit | Rationale |

| Heat Flux | kW/m² | Simulates the thermal load from a fire.[9] |

| Time to Ignition (TTI) | seconds | Measures the coating's resistance to producing flammable vapors. |

| Heat Release Rate (HRR) | kW/m² | The single most important variable in characterizing fire hazard.[7][11] |

| Total Heat Release (THR) | MJ/m² | The total energy produced; indicates the fuel contribution of the material.[7] |

| Mass Loss Rate (MLR) | g/s | Measures the rate of material decomposition.[7] |

| Smoke Production Rate (SPR) | m²/s | Quantifies smoke obscuration, a key factor in life safety.[7][11] |

| Back Face Temperature | °C | Directly measures the thermal insulation performance of the coating. |

6.3 Step-by-Step Test Procedure

-

Thermocouple Attachment: Securely attach a Type K thermocouple to the center of the back (unexposed) face of the test specimen.

-

Sample Mounting: Place the conditioned specimen in the sample holder. Ensure it is horizontally oriented and centered under the cone heater.

-

Initiate Data Logging: Start the data acquisition system to record all parameters listed in Table 6.2.

-

Expose to Heat: Expose the sample to the pre-calibrated heat flux. The test begins at this moment (T=0).

-

Ignition: The spark igniter will be positioned over the sample. Record the time of sustained flaming as the Time to Ignition.[7]

-

Test Duration: Continue the test for a predetermined duration (e.g., 20 minutes) or until flaming ceases and the heat release rate has returned to the pre-test baseline.

-

Post-Test Observation: After the test, allow the sample to cool. Photograph the resulting char and note its physical characteristics (e.g., expansion, integrity, cracking).

-

Repeatability: Test a minimum of three replicate samples for each condition (e.g., each DFT and the uncoated control) to ensure statistical validity.

Data Analysis and Interpretation

7.1 Key Performance Metrics The primary goal is to compare the performance of the this compound-coated samples against the uncoated control samples. Key metrics include:

-

Increased Time to Ignition: A longer TTI indicates the coating is effectively delaying the substrate's involvement in the fire.

-

Reduced Peak Heat Release Rate (pHRR): A lower pHRR demonstrates that the coating is reducing the fire's intensity and potential for growth.

-

Delayed Time to pHRR: A longer time to reach the peak heat release rate shows the coating is slowing the fire development.

-

Reduced Total Heat Release (THR): A lower THR signifies a smaller overall fuel contribution from the material.

-

Slower Back Face Temperature Rise: This is the most direct measure of the coating's insulating efficiency. Plot the temperature vs. time for both coated and uncoated samples. The difference in the rate of temperature rise quantifies the protection offered.

7.2 Establishing Self-Validation Checks

-

Control Sample Consistency: The results from the uncoated control samples should be highly consistent across replicates. High variability could indicate an issue with the test apparatus or procedure.

-

Replicate Consistency: The results for the three (or more) replicate coated samples should show low standard deviation for key metrics.

-

Correlation of DFT and Performance: For tests conducted with varying DFTs, there should be a logical correlation (e.g., higher DFT leads to a slower back face temperature rise). A lack of correlation may suggest an issue with coating application or curing.

Mechanism of Protection: this compound

The diagram below illustrates the sequence of events as the this compound coating responds to a fire, transforming from a thin paint layer into a thick, life-saving insulating barrier.

Caption: The intumescent reaction mechanism of this compound under fire conditions.

References

-

ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. ASTM International.[Link]

-

ASTM E84 - Surface Burning Characteristics. Capital Testing.[Link]

-

Fire testing according to ISO 5660-1. RISE Research Institutes of Sweden.[Link]

-

Intumescent Coatings: What Are They & How Are They Used. Firefree Coatings.[Link]

-

ASTM E84 Fire Rating: What to Know. STARC Systems.[Link]

-

How Do Intumescent Coatings Work? FireArrest.[Link]

-

The Origins of the ASTM E84 Fire Test. NGC Testing Services.[Link]

-

ISO 5660-1:2015/Amd 1:2019 - Reaction to Fire Tests Cone Calorimeter. iTeh Standards.[Link]

-

What Is an Intumescent Coating? Sherwin-Williams.[Link]

-

ISO 5660-1 Fire Response Tests - Heat Release, Smoke Production and Mass Loss Rate - Part 1. EUROLAB.[Link]

-

ISO 5660-1:2002 Reaction-to-fire tests - Heat release, smoke production and mass loss rate. ISO.[Link]

-

The Science Behind Fire-Resistant Intumescent Coatings. Flame Seal Products.[Link]

-

Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios. University of Edinburgh Research.[Link]

-

Intumescent Coating Test Cone Calorimeter. Scribd.[Link]

-

ISO 5660-1:2015 Test Report. 3M.[Link]

-

Small-Scale Evaluation of Fire-Retardant Paints (2-Foot Tunnel Method). ASTM D3806-98 (Withdrawn 2003).[Link]

-

FireShield™ Application. Fire Shield Supply.[Link]

-

Fireshield Steel 1001 Technical Data Sheet. Fireshield Coatings.[Link]

-

Testing fire protective properties of intumescent coatings by in-line temperature measurements on a cone calorimeter. ResearchGate.[Link]

-

Thermal Boundaries in Cone Calorimetry Testing. MDPI.[Link]

-

Fire Testing Standards for Textile Coatings. Texon.[Link]

-

Fireshield Attachments Guide. Fireshield Coatings.[Link]

-

DIY Instructions. Universal Fire Shield.[Link]

-

C2 Guard Application Guide. US Paint Supply.[Link]

-

Coating fire resistance: Standard UNE-EN ISO 11925. Crom Campus.[Link]

-

ATTACHMENTS + EXPANSION GUIDE. Fireshield Coatings.[Link]

-

Limitations of Small-Scale Methods for Testing the Durability of Reaction-to-Fire Performance. Woodsafe.[Link]

-

Fire Resistance Tests of Various Fire Protective Coatings. Materials Science.[Link]

-

Fireshield® Data Sheet. Proctor Group.[Link]

-

Fireshield Steel 1002 Technical Data Sheet. Fireshield Coatings.[Link]

-

FireShield Technical Reference Manual. Tycoons.com.[Link]

-

Coating Systems Fire Rated Structural Steel. Fireshield Coatings.[Link]

Sources

- 1. firearrest.com [firearrest.com]

- 2. What Is an Intumescent Coating? | Fire | Sherwin-Williams [industrial.sherwin-williams.com]

- 3. The Science Behind Fire-Resistant Intumescent Coatings [flameseal.com]

- 4. firefree.com [firefree.com]

- 5. fireshieldcoatings.com [fireshieldcoatings.com]

- 6. fireshieldcoatings.com [fireshieldcoatings.com]

- 7. Fire testing according to ISO 5660-1 | RISE [ri.se]

- 8. woodsafe.com [woodsafe.com]

- 9. Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios [playingwithfires.weebly.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. eurolab.net [eurolab.net]

- 12. fireshieldcoatings.com [fireshieldcoatings.com]

- 13. fireshieldcoatings.com [fireshieldcoatings.com]

- 14. kelid1.ir [kelid1.ir]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. ASTM E84 - Surface Burning Characteristics [capitaltesting.org]

- 17. Universal Fire Shield - DIY Instructions [universalfireshield.com]

Troubleshooting & Optimization

Optimizing Fireshield C2 film thickness for 60-minute fire rating

Technical Support Center: Fireshield Intumescent Coating Optimization Subject: Optimizing Film Thickness for 60-Minute Fire Resistance Levels (FRL) Reference Product: Fireshield® Steel Systems (e.g., Steel 1002) for C2 Environmental Zones

User Persona & Scope

Primary Audience: Materials Scientists, Compliance Engineers, and Application Specialists. Context: You are attempting to achieve a certified 60-minute Fire Resistance Level (FRL -/60/-) on structural steel using Fireshield intumescent coatings. The "C2" designation in your query likely refers to ISO 12944 Corrosivity Category C2 (Low: Interior, heated buildings), which dictates the primer/topcoat compatibility with the intumescent system.

Part 1: The Physics of Thickness Optimization

Achieving a 60-minute rating is not about applying a fixed thickness across all surfaces.[1] It is a variable function of the steel's Section Factor (

The Core Mechanism:

Fireshield coatings are reactive.[1][2] Upon exposure to heat (

-

Too Thin: The char layer is insufficient to insulate the steel for 60 minutes; the steel reaches critical failure temperature (

C) early. -

Too Thick: The char becomes mechanically unstable, potentially detaching (sloughing off) under its own weight or cracking during expansion, exposing the steel.

The Optimization Equation

To optimize, you must calculate the specific DFT for each steel member size.

Where

-

High

(e.g., Thin Truss): Heats up fast -

Low

(e.g., Heavy Column): Heats up slow

Part 2: Application Protocol (Step-by-Step)

Objective: Apply Fireshield Steel 1002 (Waterborne) to achieve a 60-minute rating without inducing film defects like mud-cracking or solvent entrapment.

Phase 1: Calculation & Setup

Constants (Fireshield Steel 1002):

-

Volume Solids (VS):

-

Max Wet Film Thickness (WFT) per coat:

(1.0 mm) -

Theoretical Spread Rate:

at

Step 1: Determine Target DFT Consult the Fireshield Loading Tables (specific to the 60-minute column).

-

Example: For a Universal Beam (UB) with

, the required DFT might be

Step 2: Calculate Wet Film Thickness (WFT) You cannot measure DFT while spraying. You must reverse-engineer the WFT using the Volume Solids.[4]

-

Calculation:

. -

Optimization: Since

(Max WFT), you can apply this in a single pass . If the result were

Phase 2: Execution & Verification

-

Environmental Check: Ensure Ambient Temp

and Relative Humidity -

Application: Apply using airless spray (Tip size: 0.019” – 0.023”).

-

Immediate Validation: Use a Wet Film Comb immediately after spraying.

-

Technique: Insert comb perpendicular to surface. The highest "wet" tooth indicates thickness.[5]

-

-

Drying: Allow to cure (Min. 16 hours at

C before topcoating). -

Final Validation: Measure DFT using an electromagnetic induction gauge.

Part 3: Troubleshooting Guide (Q&A)

Q1: I applied the calculated WFT (950

-

Cause: If you added water/solvent to improve sprayability, you reduced the Volume Solids percentage.

-

The Fix: Do not thin Fireshield products beyond 5% unless specified. If you thin by 5%, you must increase your WFT target by ~5% to compensate.